molecular formula C22H22N4O3 B2704342 3-methoxy-1-methyl-N-(4-(2-methylindoline-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1351643-97-4

3-methoxy-1-methyl-N-(4-(2-methylindoline-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2704342
CAS No.: 1351643-97-4
M. Wt: 390.443
InChI Key: FDQZWSSVFZLGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-1-methyl-N-(4-(2-methylindoline-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including the compound of interest or its structural analogs, are fundamental in understanding their chemical behavior and potential applications. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, indicating the versatility of pyrazole derivatives in chemical synthesis Hassan, Hafez, & Osman, 2014.

Biological Imaging

Shintaro Tobiishi et al. (2007) synthesized methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302), based on the 1,5-diarylpyrazole core template, for the development of tracers for medical imaging. These analogs exhibited affinity for the CB1 cannabinoid receptor, suggesting their potential use in positron emission tomography (PET) ligands for imaging the cerebral cannabinoid CB1 receptor Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007.

Antiproliferative Activity

Hidemitsu Minegishi et al. (2015) explored the antiproliferative activity of a series of indenopyrazoles, identifying methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as having promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This study underlines the potential of pyrazole derivatives in cancer research, highlighting the role of specific substituents in enhancing biological activity Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015.

Molecular Conformation and Hydrogen Bonding

Research on the molecular conformation and hydrogen bonding of pyrazole derivatives offers insights into their structural properties, which are crucial for understanding their reactivity and potential applications in materials science. Asma et al. (2018) investigated four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, analyzing their complex hydrogen-bonded framework structures. Such studies are valuable for the design of molecular materials with specific properties Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-12-16-6-4-5-7-19(16)26(14)22(28)15-8-10-17(11-9-15)23-20(27)18-13-25(2)24-21(18)29-3/h4-11,13-14H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQZWSSVFZLGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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